Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride

pKa modulation fluorine walk basicity

Benzyl (4-fluoropiperidin-4-yl)methylcarbamate hydrochloride (CAS 1391732-73-2) is a bifunctional piperidine building block featuring a 4-fluoro substituent and a benzyl carbamate (Cbz)-protected aminomethyl group at the 4-position, supplied as the hydrochloride salt (MW 302.77, C₁₄H₂₀ClFN₂O₂). The corresponding free base is registered under CAS 1262408-52-5 (MW 266.31).

Molecular Formula C14H20ClFN2O2
Molecular Weight 302.77
CAS No. 1391732-73-2
Cat. No. B2529662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride
CAS1391732-73-2
Molecular FormulaC14H20ClFN2O2
Molecular Weight302.77
Structural Identifiers
SMILESC1CNCCC1(CNC(=O)OCC2=CC=CC=C2)F.Cl
InChIInChI=1S/C14H19FN2O2.ClH/c15-14(6-8-16-9-7-14)11-17-13(18)19-10-12-4-2-1-3-5-12;/h1-5,16H,6-11H2,(H,17,18);1H
InChIKeyVCDIKDGOFRPUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride (CAS 1391732-73-2): A Cbz-Protected 4-Fluoropiperidine Building Block for Medicinal Chemistry


Benzyl (4-fluoropiperidin-4-yl)methylcarbamate hydrochloride (CAS 1391732-73-2) is a bifunctional piperidine building block featuring a 4-fluoro substituent and a benzyl carbamate (Cbz)-protected aminomethyl group at the 4-position, supplied as the hydrochloride salt (MW 302.77, C₁₄H₂₀ClFN₂O₂) . The corresponding free base is registered under CAS 1262408-52-5 (MW 266.31) . The compound belongs to the class of 4-aminomethyl-4-fluoropiperidines, which have been specifically identified as privileged intermediates for constructing fluorinated pharmaceutical candidates, particularly in central nervous system (CNS) drug discovery programs [1]. The Cbz group enables orthogonal protection strategies during multi-step synthesis, while the 4-fluoro substituent imparts distinct conformational and physicochemical properties compared to non-fluorinated piperidine analogs [2].

Why Cbz-Protected 4-Fluoropiperidine Building Blocks Cannot Be Casually Substituted: Key Differentiation Drivers for CAS 1391732-73-2 Procurement


Substituting this compound with a non-fluorinated Cbz-piperidine analog (e.g., CAS 155456-34-1), a Boc-protected 4-fluoropiperidine (e.g., CAS 1354351-30-6), or the free base form (CAS 1262408-52-5) introduces quantifiable liabilities. The 4-fluoro substituent reduces piperidine basicity by approximately 1.8 pKa units relative to unsubstituted piperidine, fundamentally altering protonation state at physiological pH, which impacts both synthetic reactivity and the pharmacokinetic profile of downstream products [1]. The Cbz protecting group provides hydrogenolytic cleavage conditions (H₂, Pd/C) that are fully orthogonal to the acid-labile Boc group, making the choice of protecting group critical for synthetic route design when multiple amine functionalities must be differentiated [2]. Furthermore, the hydrochloride salt form offers superior handling characteristics—crystalline solid with defined stoichiometry—compared to the free base, which typically presents as an amorphous material requiring different storage and formulation considerations . These differences are not cosmetic; they represent go/no-go decision points in multi-step medicinal chemistry synthesis.

Quantitative Comparator Evidence Guide: Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride vs. Closest Analogs


Piperidine Basicity Reduction: pKa Shift of ~1.8 Units Through 4-Fluoro Substitution

The 4-fluoro substituent on the piperidine ring reduces the basicity of the ring nitrogen by approximately 1.8–1.9 pKa units relative to unsubstituted piperidine. The conjugate acid of 4-fluoropiperidine has a predicted pKa of 9.33 ± 0.10, compared to piperidine's conjugate acid pKa of approximately 11.22 . This basicity reduction was systematically characterized by Melnykov et al. (2023), who demonstrated that monofluorination of saturated heterocyclic amines consistently reduces pKa while retaining metabolic stability (CLint) in nearly all cases studied [1]. van Niel et al. (1999) further showed that this pKa reduction through fluorine incorporation into piperidine-based 5-HT1D ligands had a dramatic, beneficial influence on oral absorption [2]. The non-fluorinated comparator benzyl (piperidin-4-ylmethyl)carbamate hydrochloride (CAS 155456-34-1) lacks this pKa modulation, resulting in a more basic piperidine nitrogen that remains predominantly protonated at physiological pH, which alters both its synthetic reactivity as a nucleophile and the drug-like properties of any downstream elaborated products.

pKa modulation fluorine walk basicity 4-fluoropiperidine physicochemical profiling

Hydrochloride Salt vs. Free Base: Solubility, Handling, and Storage Differentiation

The hydrochloride salt form (CAS 1391732-73-2, MW 302.77) offers distinct handling advantages over the corresponding free base (CAS 1262408-52-5, MW 266.31). The HCl salt is supplied as a crystalline solid with a purity specification of ≥97% (Aladdin) to 98+% (Chemscene), requiring storage at 2–8°C under dry, sealed conditions . The free base, in contrast, has a molecular weight of 266.31 g/mol and is typically supplied at 95% purity . Salt formation increases molecular weight by ~13.7% (from 266.31 to 302.77 g/mol), which must be accounted for in stoichiometric calculations during synthesis. The hydrochloride salt's crystalline nature enables precise weighing and reproducible reaction stoichiometry—a critical consideration in multi-step medicinal chemistry where intermediate quantities directly affect downstream yields. The free base, being non-salt form, may exhibit different solubility profiles in organic solvents versus aqueous media, which can affect extraction and purification workflows.

salt form selection hydrochloride free base aqueous solubility formulation

Cbz vs. Boc Protecting Group Orthogonality: Enabling Sequential Deprotection in Multi-Step Synthesis

The benzyl carbamate (Cbz) protecting group on this compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH), whereas the tert-butyl carbamate (Boc) group commonly used in the direct analog tert-butyl (4-fluoropiperidin-4-yl)methylcarbamate hydrochloride (CAS 1354351-30-6) is cleaved under mild acidic conditions (TFA, HCl/dioxane) . This orthogonality is a cornerstone of solid-phase peptide synthesis and complex molecule construction: Cbz remains intact under the acidic conditions used for Boc removal, while Boc is stable under the hydrogenolytic conditions used for Cbz cleavage [1]. The aqueous phosphoric acid method (85 wt% H₃PO₄) has been demonstrated to selectively deprotect tert-butyl carbamates while leaving Cbz carbamates intact, confirming this orthogonal relationship under experimentally validated conditions [2]. Selecting the Boc-protected analog (CAS 1354351-30-6) commits the synthetic route to acid-mediated deprotection strategies, while the Cbz-protected target compound (CAS 1391732-73-2) enables hydrogenolytic deprotection—a critical divergence when the target molecule contains acid-sensitive functional groups or when both protecting groups must be differentially manipulated in the same sequence.

orthogonal protection Cbz Boc hydrogenolysis sequential deprotection solid-phase synthesis

Procurement Cost Differentiation: Fluorination Premium Over Non-Fluorinated Cbz-Piperidine Analog

The 4-fluoro substitution commands a substantial price premium compared to the non-fluorinated Cbz-piperidine analog, reflecting the additional synthetic complexity of introducing the quaternary C–F center. From a common reputable vendor (Fluorochem), the target hydrochloride salt (CAS 1391732-73-2, product F505256) is priced at £227/100mg, £301/250mg, £498/500mg, and £745/1g . The direct non-fluorinated comparator benzyl (piperidin-4-ylmethyl)carbamate hydrochloride (CAS 155456-34-1, product F092706) is priced at £39/100mg, £71/250mg, and £171/1g from the same vendor . This represents a 5.8× premium at the 100mg scale (£227 vs. £39) and a 4.4× premium at the 1g scale (£745 vs. £171). From AKSci, the non-fluorinated analog is available at $189/1g . The free base form (CAS 1262408-52-5) is priced at approximately ¥2,159/100mg (Macklin, 95% purity), which is lower than the HCl salt but reflects the lower purity and different physical form . This cost differential means that for large-scale synthesis, the decision to use the fluorinated building block must be justified by the functional advantages it confers—the price premium must be weighed against the synthetic and pharmacological benefits of fluorine incorporation.

cost analysis fluorinated building block procurement price comparison vendor pricing

Scaffold Validation: 4-Aminomethyl-4-Fluoropiperidine as a Privileged Core in T-Type Calcium Channel Antagonist Drug Discovery

The 4-aminomethyl-4-fluoropiperidine scaffold—the core structural motif of the target compound after Cbz deprotection—was validated as a privileged pharmacophore in Merck's T-type calcium channel antagonist program. Shipe et al. (2008, J Med Chem) demonstrated that structural optimization of piperidine leads through introduction of the 4-fluoro-4-aminomethyl motif yielded compound (S)-5, a potent and selective T-type Ca²⁺ channel antagonist that displayed in vivo CNS efficacy without adverse cardiovascular effects [1]. The elaborated antagonist (S)-5 showed an IC₅₀ of approximately 100 nM against T-type calcium channels, with selectivity over high-voltage-activated calcium channels [2]. By contrast, the non-fluorinated piperidine leads (designated 1 and 2 in the original publication) served as starting points requiring structural modification to achieve this potency and selectivity profile [3]. While the target compound itself is a protected building block rather than the final antagonist, it represents the direct synthetic precursor to this validated pharmacophore class. Verniest et al. (2010, Org Biomol Chem) specifically highlighted 4-aminomethyl-4-fluoropiperidines as bifunctional building blocks of strategic interest for fluorinated pharmaceutical compounds, noting their utility in constructing diverse bioactive molecules [4].

T-type calcium channel CNS drug discovery 4-fluoropiperidine scaffold Merck ion channel pharmacology

Conformational Constraint: 4-Fluoro Substituent Imposes Axial Preference Distinct from 4-Methoxy or 4-Unsubstituted Analogs

Systematic NMR and computational studies by Nairoukh et al. (2020, Chemistry) established that 4-fluoropiperidines exhibit a distinct conformational preference for the axial-fluorine orientation, driven by a combination of charge-dipole interactions, hyperconjugation, and solvent polarity effects [1]. This axial-F preference represents a key differentiation from 4-methoxy-substituted piperidine analogs (e.g., benzyl ((4-methoxypiperidin-4-yl)methyl)carbamate) and from 4-unsubstituted piperidine analogs, which adopt different conformational equilibria [2]. The conformational properties of 4-substituted piperidines have been quantitatively characterized: the conformational free energy (−ΔG°) for the fluorine substituent in 4-fluoropiperidine is almost identical to that of the analogous cyclohexane system, while larger substituents (e.g., methyl, phenyl, CO₂Et) show different equatorial preferences [3]. The difluoro analog benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride (CAS 1823395-51-2) introduces an additional fluorine at a different ring position, which fundamentally alters the conformational landscape and pKa profile compared to the mono-4-fluoro substitution pattern . This conformational control is increasingly recognized as a design principle for achieving conformational rigidity in drug candidates, where preorganization of the bioactive conformation can enhance target binding affinity and selectivity.

conformational analysis axial-fluorine preference fluorinated piperidine NMR spectroscopy molecular design

Evidence-Backed Application Scenarios for Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride Procurement


Multi-Step Synthesis of CNS Drug Candidates Requiring Orthogonal Amine Protection Strategies

When constructing CNS-targeted small molecules where both the piperidine NH and the exocyclic aminomethyl NH₂ must be sequentially functionalized with different chemical handles, this compound's Cbz protection enables hydrogenolytic deprotection while preserving acid-labile groups elsewhere in the molecule. This orthogonal strategy is directly supported by the Cbz–Boc orthogonality evidence (Section 3, Evidence Item 3) and is particularly relevant given the 4-aminomethyl-4-fluoropiperidine scaffold's established role in CNS-active T-type calcium channel antagonists [1].

Fluorinated Fragment Library Construction for pKa-Modulated Lead Optimization

For medicinal chemistry programs seeking to reduce the basicity of piperidine-containing lead compounds to improve oral absorption and mitigate hERG liability, this building block provides a direct route to incorporating the pKa-lowering 4-fluoro motif. The ~1.8-unit pKa reduction quantified in Section 3 (Evidence Item 1) translates to tangible pharmacokinetic improvements as demonstrated by van Niel et al. (1999) [2]. The hydrochloride salt form ensures accurate stoichiometric incorporation during parallel library synthesis.

Conformationally Constrained Scaffold Synthesis for Structure-Based Drug Design

In programs where the axial-F conformational preference of 4-fluoropiperidines (Section 3, Evidence Item 6) can be exploited to preorganize ligand geometry for target binding, this compound serves as the entry point to a conformationally biased scaffold. The Nairoukh et al. (2020) study provides the structural rationale for selecting 4-fluoro over 4-unsubstituted or 4-methoxy piperidine building blocks when conformational preorganization is a design objective [3].

Cost-Justified Scale-Up of Fluorinated Intermediates in Lead Development

When a lead series has demonstrated that the 4-fluoropiperidine motif is essential for target potency (as validated by the Shipe et al. 2008 structure–activity relationship studies described in Section 3, Evidence Item 5), the 4–6× cost premium over non-fluorinated analogs (quantified in Evidence Item 4) becomes justified by the pharmacological necessity . Procurement at the 1g–5g scale from vendors like Fluorochem or Aladdin supports advanced lead optimization campaigns where structure–activity relationships have already established the fluorine requirement.

Quote Request

Request a Quote for Benzyl (4-Fluoropiperidin-4-Yl)Methylcarbamate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.